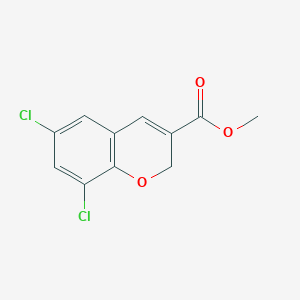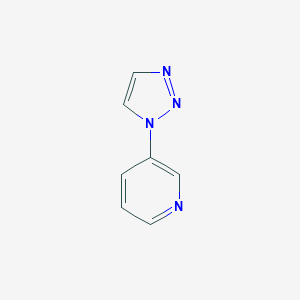
3-(1H-1,2,3-Triazol-1-yl)pyridine
説明
“3-(1H-1,2,3-Triazol-1-yl)pyridine” is a chemical compound with the molecular formula C7H6N4 . It is a selective SIRT3 inhibitor, which means it selectively inhibits the activity of Sirtuin 3 (SIRT3), a protein that plays a role in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
Synthesis Analysis
The synthesis of “3-(1H-1,2,3-Triazol-1-yl)pyridine” involves several steps. A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
Molecular Structure Analysis
The molecular structure of “3-(1H-1,2,3-Triazol-1-yl)pyridine” is complex and involves coordination polymers incorporating the 3,5-bis (1′,2′,4′-triazol-1′-yl) pyridine ligand . The structure of these compounds was a 2D (2,3,4)-connected framework with (8 3) 2 (8 5 ·12) 2 (8) 3 topology .
Chemical Reactions Analysis
The chemical reactions involving “3-(1H-1,2,3-Triazol-1-yl)pyridine” are complex and involve coordination with metal ions . The self-assembly behavior of these compounds was significantly influenced by the complexation of the end groups with the metal ions .
科学的研究の応用
It is used in the synthesis and characterization of novel gold(III) complexes with polydentate N-donor ligands, which are based on the pyridine and triazole heterocycles (Bortoluzzi et al., 2013).
This compound is useful in synthesizing 3-(pyridin-2-yl)-1,2,4-triazole derivatives and analyzing their structures (Lin Bi-hui, 2010).
It serves as an attractive building block for coordination-driven self-assembly, applicable in areas such as chirality, magnetism, and system selection (Wu et al., 2015).
3-(1H-1,2,3-Triazol-1-yl)pyridine is used as a supporting ligand in photoluminescent [CunIn] clusters of different sizes (Bai et al., 2015).
Novel Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes with 2-(1H-1,2,4-Triazol-3-yl)pyridine are highly luminescent and could be used in optical devices as photonic conversion media (Stan et al., 2015).
The synthesized 2-(1H-[1,2,3]triazol-4-yl)pyridine ligands with donor or acceptor capability can determine the quantum yield of ruthenium(II) complexes, leading to room temperature emission (Happ et al., 2010).
New functional macromolecules with potential applications as sensing and magnetic/emissive materials can be accessed by integrating this compound in polymers (Meudtner & Hecht, 2008).
The ligand 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine forms discrete silver(I) complexes and heterometallic linear coordination polymers with iron(II) ions (Ross et al., 2017).
Some 1H-1,2,4-triazole derivatives containing pyridine exhibited antifungal and plant growth regulatory activities (Liu et al., 2007).
The synthesis of 3-(1H-1,2,3-triazol-1-yl)-2-(arylselanyl)pyridines by copper-catalyzed azide-alkyne cycloaddition reactions has scientific research applications (Schumacher et al., 2015).
将来の方向性
The future directions for research on “3-(1H-1,2,3-Triazol-1-yl)pyridine” could involve further exploration of its potential applications in various fields. Its role as a selective SIRT3 inhibitor suggests potential applications in the study of cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
特性
IUPAC Name |
3-(triazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMCHGXHLGATQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3-Triazol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
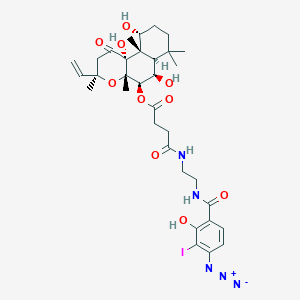
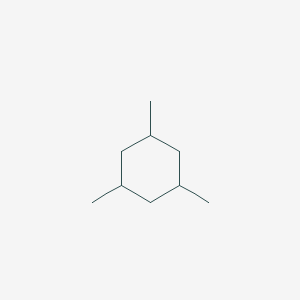
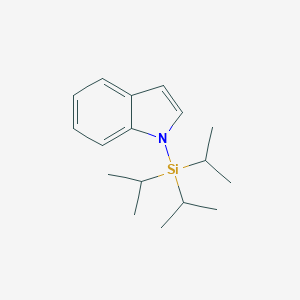

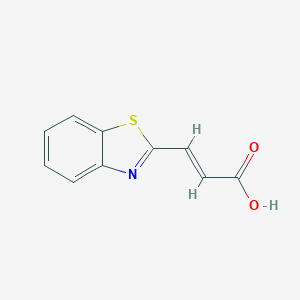
![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)
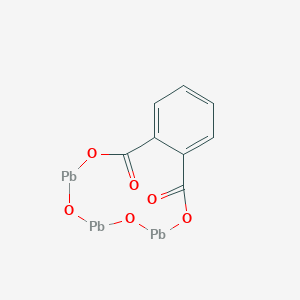
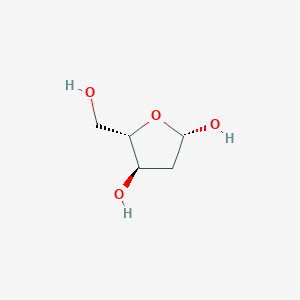
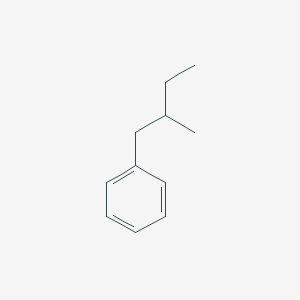
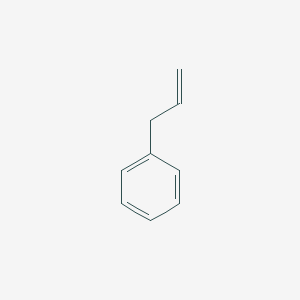
![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
